molecular formula C15H20N2O4 B5197410 ethyl 1-(4-nitrobenzyl)-3-piperidinecarboxylate

ethyl 1-(4-nitrobenzyl)-3-piperidinecarboxylate

Cat. No. B5197410
M. Wt: 292.33 g/mol
InChI Key: GPLDOLMDLMVMEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(4-nitrobenzyl)-3-piperidinecarboxylate, also known as NBOMe, is a synthetic compound that belongs to the phenethylamine family. It is a potent hallucinogenic drug that has gained popularity in recent years due to its ability to induce intense psychedelic experiences. While NBOMe has been used recreationally, it also has potential scientific research applications, particularly in the study of neurological disorders.

Mechanism of Action

Ethyl 1-(4-nitrobenzyl)-3-piperidinecarboxylate acts as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. By binding to this receptor, ethyl 1-(4-nitrobenzyl)-3-piperidinecarboxylate alters the activity of neurons in the brain, leading to the psychedelic effects it is known for.
Biochemical and Physiological Effects:
ethyl 1-(4-nitrobenzyl)-3-piperidinecarboxylate has been shown to induce a range of biochemical and physiological effects, including altered sensory perception, changes in mood and thought patterns, and increased heart rate and blood pressure. These effects are thought to be due to the drug's interaction with serotonin receptors in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 1-(4-nitrobenzyl)-3-piperidinecarboxylate in scientific research is its potency. It is a highly potent compound that can induce powerful psychedelic experiences at low doses, making it useful for studying the effects of serotonin receptor activation. However, its potency also presents a limitation, as it can be difficult to control the dosage and ensure consistent effects across subjects.

Future Directions

There are several potential future directions for research on ethyl 1-(4-nitrobenzyl)-3-piperidinecarboxylate. One area of interest is the development of new treatments for neurological disorders based on the drug's mechanism of action. Another potential direction is the study of the long-term effects of ethyl 1-(4-nitrobenzyl)-3-piperidinecarboxylate use, particularly in relation to mental health outcomes. Additionally, researchers could investigate the use of ethyl 1-(4-nitrobenzyl)-3-piperidinecarboxylate as a tool for studying the brain's serotonin system and its role in various physiological and psychological processes.

Synthesis Methods

The synthesis of ethyl 1-(4-nitrobenzyl)-3-piperidinecarboxylate involves the reaction of piperidine with ethyl 4-nitrobenzoate in the presence of a reducing agent such as sodium borohydride. The resulting compound is then treated with hydrochloric acid to yield ethyl 1-(4-nitrobenzyl)-3-piperidinecarboxylate. The synthesis process is relatively straightforward and can be carried out in a laboratory setting.

Scientific Research Applications

Ethyl 1-(4-nitrobenzyl)-3-piperidinecarboxylate has potential applications in scientific research, particularly in the study of neurological disorders such as schizophrenia and depression. It has been shown to interact with serotonin receptors in the brain, which are implicated in these disorders. ethyl 1-(4-nitrobenzyl)-3-piperidinecarboxylate could be used to study the mechanism of action of these receptors and develop new treatments for these conditions.

properties

IUPAC Name

ethyl 1-[(4-nitrophenyl)methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-2-21-15(18)13-4-3-9-16(11-13)10-12-5-7-14(8-6-12)17(19)20/h5-8,13H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLDOLMDLMVMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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